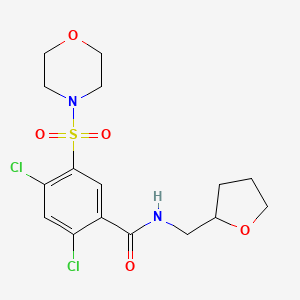
2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound has been shown to inhibit the activity of a protein called PAK1, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide has been widely used in scientific research to investigate the role of PAK1 in various cellular processes and diseases. Studies have shown that this compound can inhibit the growth and migration of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, indicating its potential use in the treatment of inflammatory and neurological disorders.
Wirkmechanismus
2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide works by binding to the active site of PAK1, which prevents its activation and subsequent signaling pathways. PAK1 is a serine/threonine kinase that is involved in various cellular processes, including cytoskeletal dynamics, cell survival, and migration. By inhibiting PAK1 activity, this compound can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce cell migration. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for PAK1, which allows researchers to investigate the role of this protein in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and the accuracy of the results. It is therefore important to use appropriate concentrations and controls when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-iodophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of PAK1, which can improve the efficacy and safety of this compound for therapeutic applications. Another area of interest is the investigation of the role of PAK1 in other diseases, such as cardiovascular and metabolic disorders. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, can improve its bioavailability and efficacy in vivo.
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c15-12-3-5-13(6-4-12)19-10-14(18)17-9-11-2-1-7-16-8-11/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRXMNSMGNCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



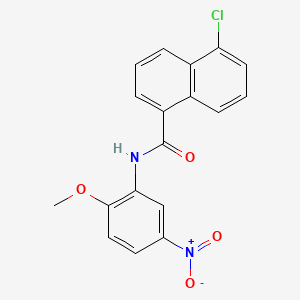
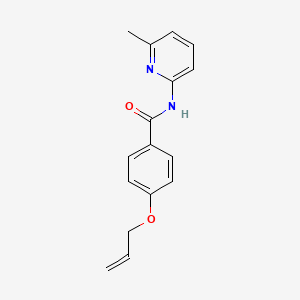
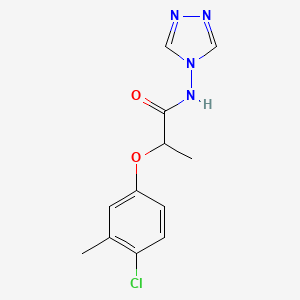
![3-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4407403.png)
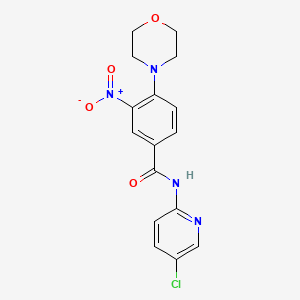
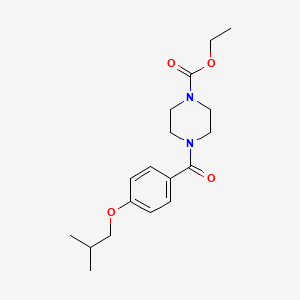
![2-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4407427.png)
![1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4407458.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407476.png)
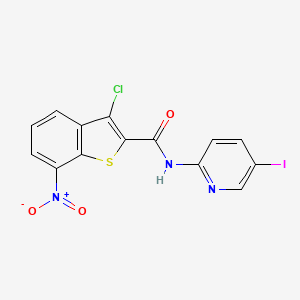
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)
